(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Overview
Description
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is a compound used in various scientific research and industrial applications. It is a derivative of homoserine, an amino acid, and is often used in peptide synthesis due to its stability and solubility in organic solvents .
Scientific Research Applications
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is widely used in scientific research, including:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
Target of Action
The primary target of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is the transient receptor potential ion channel TRPC6 . This receptor plays a crucial role in various physiological processes, including neuronal signaling and cardiovascular function.
Mode of Action
The compound acts as a reuptake inhibitor of monoamines , including serotonin, norepinephrine, dopamine, and of GABA and glutamate . It achieves this by activating the TRPC6 channels, which modulates the intracellular calcium levels and influences the reuptake of these neurotransmitters .
Biochemical Pathways
The activation of TRPC6 channels by this compound affects several biochemical pathways. These include the serotonergic, dopaminergic, noradrenergic, and GABAergic pathways , all of which play significant roles in mood regulation, cognition, and other neurological functions .
Pharmacokinetics
It is known to be soluble in ethanol and dmso , suggesting that it may have good bioavailability.
Result of Action
The activation of TRPC6 channels and the subsequent inhibition of monoamine reuptake by this compound can lead to an increase in the levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, which is associated with antidepressant and anxiolytic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the compound’s solubility and stability . Additionally, human activities can disrupt the natural salt cycle, potentially affecting the action and efficacy of salt-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt typically involves the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents such as ethyl acetate or isopropyl ether, and the process is carried out at low temperatures to ensure the stability of the protecting groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to form the desired peptide chain, followed by the removal of the protecting groups and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Hyperforin Dicyclohexylammonium Salt: Used for its antidepressant and anxiolytic properties.
Z-Tle-OH Dicyclohexylammonium Salt: Used in peptide synthesis.
Mant-ADP Triethylammonium Salt: Used in biochemical research.
Uniqueness
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is unique due to its specific structure and properties, which make it highly suitable for peptide synthesis and other applications. Its stability and solubility in organic solvents distinguish it from other similar compounds .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXHXJSPZIZVJY-ZCMDIHMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675717 | |
Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63491-82-7 | |
Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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